molecular formula C15H21N5O2 B2734391 3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887876-89-3

3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2734391
CAS RN: 887876-89-3
M. Wt: 303.366
InChI Key: MHZPNQBDHFHXQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain a 1,3-diazole ring .


Molecular Structure Analysis

The molecular structure of “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature . They show both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” are not available in the retrieved information.

Scientific Research Applications

Serotonin Transporter Activity

Research by Zagórska et al. (2011) explored the affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter, evaluating their acid-base properties and dissociation constants (pKa). This study indicated the potential for these compounds to interact with the serotonin transporter, which could have implications for neurological and psychiatric disorders Zagórska et al., 2011.

Receptor Affinity and Molecular Studies

Another study by Zagórska et al. (2015) synthesized and tested a novel series of arylpiperazinylalkyl purine-2,4-diones for their affinity towards serotoninergic and dopaminergic receptors. They identified potent ligands for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors, providing a basis for potential antidepressant and anxiolytic applications Zagórska et al., 2015.

A3 Adenosine Receptor Antagonists

Baraldi et al. (2008) extended structure-activity relationship (SAR) studies on imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists. Their research aimed to improve potency and hydrophilicity through various substitutions, offering insights into the design of more effective A3 adenosine receptor antagonists Baraldi et al., 2008.

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions in the research of imidazole-containing compounds like “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .

properties

IUPAC Name

2-butyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-6-7-8-19-13(21)11-12(18(5)15(19)22)16-14-17(4)9(2)10(3)20(11)14/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZPNQBDHFHXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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